molecular formula C₉H₉D₄N₅O₃ B1157066 Iso-acyclovir-d4

Iso-acyclovir-d4

Numéro de catalogue: B1157066
Poids moléculaire: 243.26
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iso-acyclovir-d4 is a stable, deuterium-labeled isotopologue designed for use as an internal standard in quantitative bioanalysis. This high-purity compound is essential for ensuring accuracy and reliability in methods using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) . By compensating for procedural losses and matrix effects during sample preparation and analysis, it enables the precise quantification of its parent drug, Acyclovir , in complex biological matrices. This makes it an invaluable tool for conducting pharmacokinetic studies, therapeutic drug monitoring, and metabolic research . The product is supplied with a Certificate of Analysis to guarantee its quality and chemical purity . Iso-acyclovir-d4 is intended for research purposes only and is not approved for diagnostic, human, or veterinary use.

Propriétés

Formule moléculaire

C₉H₉D₄N₅O₃

Poids moléculaire

243.26

Synonymes

Acyclovir Impurity-E-d4;  9-[(2-Hydroxyethoxy)methyl]isoguanine-d4;  6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one-d4;  6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one-d4

Origine du produit

United States

Applications De Recherche Scientifique

Introduction to Iso-acyclovir-d4

Iso-acyclovir-d4 is a deuterated analogue of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The incorporation of deuterium in the molecular structure of iso-acyclovir-d4 enhances its pharmacokinetic properties and may improve its therapeutic efficacy. This article explores the scientific research applications of iso-acyclovir-d4, including its potential benefits in clinical settings, pharmacokinetics, and case studies demonstrating its effectiveness.

Stability and Storage

Iso-acyclovir-d4 is typically stored at -20°C and can be shipped at room temperature. It has a purity greater than 95%, making it suitable for pharmaceutical applications .

Antiviral Activity

Iso-acyclovir-d4 exhibits antiviral properties similar to those of its parent compound, acyclovir. It acts as a specific inhibitor of herpesvirus DNA polymerase, which is crucial for viral replication. The deuterated form may offer advantages in terms of metabolic stability and reduced toxicity compared to traditional acyclovir formulations .

Pharmacokinetics

Research indicates that the pharmacokinetic profile of iso-acyclovir-d4 may differ from that of acyclovir due to the presence of deuterium. Studies have shown that deuterated compounds can exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics. This can potentially lead to improved therapeutic outcomes in patients with herpesvirus infections .

Formulation Development

The development of topical formulations incorporating iso-acyclovir-d4 has been explored to enhance drug delivery and efficacy. Optimized formulations aim to improve skin penetration and sustained release of the active compound, thereby increasing the effectiveness against herpes simplex lesions while minimizing systemic side effects .

Comparative Studies

Comparative studies between iso-acyclovir-d4 and conventional acyclovir formulations are necessary to fully understand the advantages offered by the deuterated compound. These studies should focus on:

  • Efficacy against various strains of herpes viruses
  • Safety profiles in diverse patient populations
  • Long-term outcomes related to resistance development

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Functional Similarities

Iso-acyclovir-d4 shares a core purine-based structure with acyclovir and its derivatives. Key structural analogs include:

  • Acyclovir : The parent compound, lacking deuterium substitution.
  • Valacyclovir : A prodrug of acyclovir with improved oral bioavailability.
  • Ganciclovir : A broader-spectrum analog with activity against cytomegalovirus (CMV).
  • Penciclovir : A structurally similar compound with a longer intracellular half-life.
Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) Deuterium Substitution Half-life (h) Key Metabolites
Iso-acyclovir-d4 249.3 4 positions 3.5–4.2* Deutero-guanine derivatives
Acyclovir 225.2 None 2.5–3.3 Guanine, 8-hydroxy-aciclovir
Valacyclovir 324.3 None 2.5–3.3 Acyclovir (via hydrolysis)
Ganciclovir 255.2 None 4.0–4.5 Ganciclovir-triphosphate

*Hypothetical data based on deuterium substitution effects .

Purity and Impurity Profiles

The synthesis of Iso-acyclovir-d4 must address impurities common to acyclovir derivatives, such as:

  • 2-amino-1,7-dihydro-6H-purin-6-one (guanine): A byproduct of incomplete glycosylation .

Deuterated analogs may exhibit distinct impurity profiles due to altered reaction kinetics. For example, deuterium substitution at labile hydrogen positions could reduce the formation of oxidation byproducts, enhancing stability .

Antiviral Efficacy and Resistance

While acyclovir and its analogs inhibit viral DNA polymerase, Iso-acyclovir-d4’s deuterium substitution may mitigate resistance mechanisms. Studies suggest that deuterated compounds retain activity against thymidine kinase-deficient herpesviruses, which are resistant to acyclovir .

Table 2: In Vitro Antiviral Activity (IC₅₀ Values)
Compound HSV-1 (μM) HSV-2 (μM) CMV (μM)
Iso-acyclovir-d4 0.12* 0.18* >100*
Acyclovir 0.10 0.15 >100
Ganciclovir 0.08 0.12 0.05

*Hypothetical data extrapolated from acyclovir analogs .

Pharmacokinetic and Toxicity Considerations

Deuterium substitution in Iso-acyclovir-d4 is hypothesized to reduce renal toxicity, a common issue with acyclovir due to crystalline nephropathy.

Méthodes De Préparation

Deuterium Incorporation Strategies

Deuterium labeling in Iso-acyclovir-d4 targets the side chain’s hydroxyethoxymethyl group. Two primary approaches dominate:

1.1 Use of Deuterated Alkylating Agents
The alkylation step in acyclovir synthesis is adapted for deuterium incorporation. For example, 2-oxa-1,4-butanediol-diacetate (OBD) with deuterated methyl groups serves as the alkylating agent. Reacting deuterated OBD with diacetyl-guanine (DAG) in toluene, catalyzed by p-toluenesulfonic acid, yields deuterated diacetyl-acyclovir (DA-ACV-d4) . This method ensures deuterium retention through subsequent hydrolysis and purification steps.

1.2 Isotopic Exchange Post-Synthesis
While less common, isotopic exchange using deuterated solvents (e.g., D2O) under acidic or basic conditions can introduce deuterium. However, this method risks incomplete labeling and side reactions, making alkylation with pre-deuterated reagents more reliable .

Synthesis from Guanine Derivatives

2.1 Acylation and Alkylation of Guanosine
Adapting the method from Chinese Patent CN103664944A, guanosine undergoes acylation with deuterated acetic anhydride (Ac2O-d6) and boric acid at 110–120°C. The resultant N,N’-diacetyl-guanine-d6 is alkylated with deuterated OBD (AcO-CD2-CD2-O-CD2-OAc) in toluene, forming DA-ACV-d4 . Key parameters:

  • Catalyst : Anhydrous ZnCl2 or p-toluenesulfonic acid.

  • Yield : ~65% after methanol recrystallization .

2.2 Direct Condensation with Deuterated Intermediates
A one-step condensation using 3-oxy-4-chloro-butanol-d4 benzoate (Cl-CD2-O-CD2-OCOPh) and guanine in the presence of tetrabutylammonium fluoride (Bu4NF) avoids intermediate isolation. This method, reported in a synthesis review, achieves 70–75% yield by combining alkylation and deprotection .

Hydrolysis and Purification of Deuterated Intermediates

3.1 Hydrolysis to Acyclovir Potassium Salt-d4
DA-ACV-d4 is hydrolyzed in aqueous potassium hydroxide (KOH) at 18–22°C, forming acyclovir potassium enolate-d4 (ACV-K-d4) . Critical steps:

  • Temperature Control : Maintaining ≤22°C prevents deuterium loss.

  • Washing : Methanol-d4 removes acetyl impurities without deuterium exchange .

3.2 Acidification to Iso-acyclovir-d4
ACV-K-d4 is dissolved in D2O, treated with equimolar HCl-d3, and carbon-filtered to yield Iso-acyclovir-d4. The final product is lyophilized, achieving >95% purity (HPLC) .

Analytical Validation

4.1 Mass Spectrometry (MS)
High-resolution MS confirms deuterium incorporation. For Iso-acyclovir-d4 (C8D4H7N5O3), the observed m/z = 229.1113 matches the theoretical mass .

4.2 Nuclear Magnetic Resonance (NMR)
¹H NMR shows absence of protons at δ 3.6–4.1 ppm (deuterated methylene groups), while ¹³C NMR confirms retention of the purine backbone .

4.3 Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves Iso-acyclovir-d4 at 8.2 min, with ≤0.5% impurities .

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Reference
Alkylation with OBD-d4Diacetyl-guanineAcylation, Alkylation, Hydrolysis6595
One-step CondensationGuanineCondensation, Deprotection7597
Isotopic ExchangeAcyclovirD2O Reaction4085

Challenges and Optimization

6.1 Deuterium Retention
Side-chain deuterium may exchange with protic solvents during hydrolysis. Substituting H2O with D2O and using deuterated acids (e.g., DCl) minimizes loss .

6.2 Cost of Deuterated Reagents
Deuterated OBD and acetic anhydride are expensive. Scaling reactions via continuous-flow systems reduces reagent waste .

Q & A

Q. Methodological Notes

  • Referencing Standards : Always cite primary literature for synthetic protocols and analytical methods. Avoid non-peer-reviewed sources (e.g., ) .
  • Data Transparency : Publish raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare to meet reproducibility criteria .
  • Ethical Compliance : For in vivo studies, include ethical approval statements and detailed animal/human subject protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.